Fluorescent Pink

Vue d'ensemble

Description

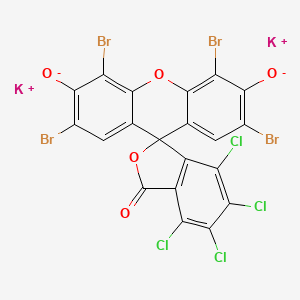

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 2’,4’,5’,7’-tetrabromo-4,5,6,7-tetrachloro-3’,6’-dihydroxy-, dipotassium salt is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of multiple halogen atoms (bromine and chlorine) and hydroxyl groups contributes to its distinct chemical behavior and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 2’,4’,5’,7’-tetrabromo-4,5,6,7-tetrachloro-3’,6’-dihydroxy-, dipotassium salt typically involves multi-step organic reactions. The initial step often includes the formation of the spiro structure through a cyclization reaction. Subsequent steps involve the introduction of bromine and chlorine atoms via halogenation reactions, followed by the addition of hydroxyl groups through hydroxylation processes. The final step includes the formation of the dipotassium salt, which is achieved by neutralizing the compound with potassium hydroxide under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors for the cyclization and halogenation steps, followed by purification techniques such as recrystallization and chromatography to isolate the desired product. Quality control measures are implemented to monitor the concentration of impurities and ensure the consistency of the final product.

Analyse Des Réactions Chimiques

Cobalt Chloride Catalyst-Mediated Oxidation Reaction

The cobalt chloride (CoCl₂) catalyst demonstrates a reversible pink-to-green color transition during hydrogen peroxide-mediated oxidation of potassium sodium tartrate. The reaction proceeds through two key coordination complexes and oxidation states of cobalt .

Mechanism :

-

Initial State : Pink solution due to Co(H₂O)₆²⁺ ions.

-

Oxidation Step : Co²⁺ forms a green Co(III)-tartrate complex ([Co(H₂O)₄(tartrate)]⁻) during tartrate oxidation.

-

Regeneration : Reduction of Co³⁺ back to Co²⁺ as tartrate is consumed, restoring the pink color.

Key Reaction Data :

Research Findings :

-

Reaction rate depends on catalyst availability and temperature .

-

Catalyst regeneration confirms its role as a reusable component .

Pink Flamindo: cAMP-Dependent Fluorescence Indicator

Pink Flamindo is a genetically encoded red fluorescent protein (mApple fused with Epac1) that fluoresces upon cAMP binding .

Mechanism :

-

Conformational Change : cAMP induces a structural rearrangement in the Epac1 domain, altering the chromophore’s protonation state.

-

Fluorescence Increase : 4.2-fold enhancement in fluorescence intensity at 590 nm emission (excitation: 567 nm) .

Key Properties :

Applications :

-

Live-cell imaging of cAMP dynamics in pancreatic β-cells and HeLa cells .

-

Compatible with optogenetic studies for spatiotemporal control .

Phenolphthalein: pH-Dependent Color Transition

Phenolphthalein (C₂₀H₁₄O₄) is an acid-base indicator with a pH-dependent pink-to-colorless transition .

Mechanism :

-

Protonation States :

Reaction Data :

| pH Range | Color | Species Formulated |

|---|---|---|

| < 0 | Orange | H₃In⁺ |

| 0–8.3 | Colorless | H₂In |

| 8.3–10.0 | Pink (Fuchsia) | In²⁻ |

| > 12 | Colorless | In(OH)³⁻ |

Applications :

Fluorogenic Cycloaddition Reactions

Tetrazole-alkene cycloaddition reactions generate fluorescent pyrazoline products, used in bioimaging and chemical biology .

Mechanism :

-

Photoclick Chemistry : Tetrazole reacts with alkene under light to form a fluorescent pyrazoline.

-

Energy Transfer : Enhanced fluorescence via resonance energy transfer between pyrazoline and photoclicked dyes .

Key Reactions :

-

Pyrazoline Formation :

-

Metabolic Labeling :

Advantages :

Applications De Recherche Scientifique

Chemical Properties and Composition

Fluorescent pink compounds typically exhibit strong fluorescence under UV light due to their unique chemical structures. For instance, Rhodamine B , a well-known fluorescent dye, is characterized by its vibrant pink color and solubility in various solvents like water and ethanol . Similarly, This compound-J pigments are soluble in organic solvents such as acetone and ethanol but insoluble in toluene .

| Compound | Solubility | Color | Fluorescence |

|---|---|---|---|

| Rhodamine B | Water (8-15 g/L), Ethanol (15 g/L) | Bright Pink | Yes |

| This compound-J | Acetone, Ethanol | This compound | Yes |

Biotechnology and Medicine

This compound compounds are extensively used in biotechnology for various applications:

- Fluorescence Microscopy : Rhodamine B is utilized as a staining agent for visualizing biological samples under fluorescence microscopy. It helps in identifying structures such as cell membranes and organelles .

- Diagnostic Imaging : The pink fluorescence observed in certain medical conditions, such as psoriasis, has been linked to the presence of porphyrins which can be used for diagnostic purposes . Studies indicate that the intensity of fluorescence correlates with disease severity, providing insights into patient prognosis .

Environmental Studies

Fluorescent dyes are employed in environmental monitoring:

- Water Tracing : Rhodamine dyes serve as tracers in hydrological studies to monitor water flow and contamination levels. Their fluorescent properties allow for easy detection and quantification .

- Pollution Detection : The use of this compound ribbons has been tested to reduce bycatch of marine species, demonstrating the compound's utility in conservation efforts .

Textiles and Inks

This compound pigments are widely used in the textile industry and printing:

- Textile Dyeing : this compound-J pigments are suitable for dyeing textiles, providing vibrant colors that enhance visibility under UV light .

- Inks for Printing : These pigments are also incorporated into screen inks and flexographic inks for packaging materials, contributing to eye-catching designs that attract consumers .

Cosmetics

The cosmetic industry utilizes this compound compounds in products like nail polish and lipsticks to achieve bright colors that fluoresce under UV light, enhancing aesthetic appeal.

Flying Squirrels Study

Recent research discovered that New World flying squirrels exhibit this compound fur under UV light. This phenomenon may aid in navigation or communication among these animals . The study involved analyzing multiple specimens to confirm the consistency of this trait across different environments.

Psoriasis Diagnosis

A clinical study highlighted the use of UV fluorescence to assess psoriasis severity through the detection of protoporphyrin IX in skin lesions. This non-invasive diagnostic tool could revolutionize how dermatologists evaluate skin conditions .

Mécanisme D'action

The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 2’,4’,5’,7’-tetrabromo-4,5,6,7-tetrachloro-3’,6’-dihydroxy-, dipotassium salt involves its interaction with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The presence of halogen atoms and hydroxyl groups enhances its ability to form hydrogen bonds and interact with biological macromolecules, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one: Lacks the halogen and hydroxyl substitutions, resulting in different chemical properties.

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-: Contains bromine and hydroxyl groups but lacks chlorine atoms.

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 4’,5’,6’,7’-tetrachloro-3’,6’-dihydroxy-: Contains chlorine and hydroxyl groups but lacks bromine atoms.

Uniqueness

The unique combination of bromine, chlorine, and hydroxyl groups in Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 2’,4’,5’,7’-tetrabromo-4,5,6,7-tetrachloro-3’,6’-dihydroxy-, dipotassium salt imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Propriétés

Numéro CAS |

75888-73-2 |

|---|---|

Formule moléculaire |

C20H2Br4Cl4K2O5 |

Poids moléculaire |

861.8 g/mol |

Nom IUPAC |

dipotassium;2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H4Br4Cl4O5.2K/c21-5-1-3-17(9(23)15(5)29)32-18-4(2-6(22)16(30)10(18)24)20(3)8-7(19(31)33-20)11(25)13(27)14(28)12(8)26;;/h1-2,29-30H;;/q;2*+1/p-2 |

Clé InChI |

WFMUWQGLNVIJOK-UHFFFAOYSA-L |

SMILES |

C1=C2C(=C(C(=C1Br)[O-])Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)[O-])Br.[K+].[K+] |

SMILES canonique |

C1=C2C(=C(C(=C1Br)[O-])Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)[O-])Br.[K+].[K+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AKA231; AKA-231; AKA 231 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.